molecular formula C11H19N3O2 B2725490 N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2199408-88-1

N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2725490
CAS No.: 2199408-88-1
M. Wt: 225.292
InChI Key: VGYXGFXPVXSBFM-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a piperazine ring, a common motif in medicinal chemistry, which is often associated with bioactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring is methylated using methyl iodide in the presence of a base such as sodium carbonate. The resulting N-methylpiperazine is then reacted with an acylating agent, such as acetic anhydride, to introduce the oxoethyl group. Finally, the prop-2-enamide moiety is introduced through a reaction with acryloyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amine
  • N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]acetamide

Uniqueness

N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide is unique due to its specific structural features, including the prop-2-enamide moiety. This structural element can confer distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-4-10(15)13(3)9-11(16)14-7-5-12(2)6-8-14/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYXGFXPVXSBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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